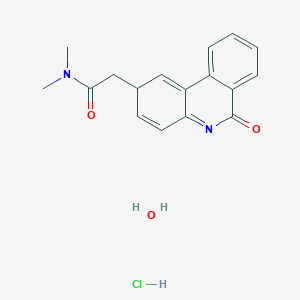
N,N-dimethyl-2-(6-oxo-2H-phenanthridin-2-yl)acetamide;hydrate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-2-(6-oxo-2H-phenanthridin-2-yl)acetamide;hydrate;hydrochloride is a complex organic compound with a molecular formula of C17H17N3O2The compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(6-oxo-2H-phenanthridin-2-yl)acetamide typically involves the reaction of 2-phenanthridinone with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction conditions often include heating the reactants to a specific temperature and maintaining the reaction for a set duration to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dimethyl-2-(6-oxo-2H-phenanthridin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phenanthridine oxides, while reduction may produce phenanthridine derivatives with reduced functional groups .
Applications De Recherche Scientifique
N,N-dimethyl-2-(6-oxo-2H-phenanthridin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-2-(6-oxo-2H-phenanthridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including the modulation of cellular pathways and the suppression of disease-related processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(dimethylamino)-N-(6-oxo-5H-phenanthridin-2-yl)acetamide
- N-(6-hydroxyphenanthridin-2-yl)-N~2~,N~2~-dimethylglycinamide
- N-(5,6-dihydro-6-oxo-2-phenanthridinyl)-2-(dimethylamino)acetamide
Uniqueness
N,N-dimethyl-2-(6-oxo-2H-phenanthridin-2-yl)acetamide is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets and its versatility in various chemical reactions make it a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C17H19ClN2O3 |
|---|---|
Poids moléculaire |
334.8 g/mol |
Nom IUPAC |
N,N-dimethyl-2-(6-oxo-2H-phenanthridin-2-yl)acetamide;hydrate;hydrochloride |
InChI |
InChI=1S/C17H16N2O2.ClH.H2O/c1-19(2)16(20)10-11-7-8-15-14(9-11)12-5-3-4-6-13(12)17(21)18-15;;/h3-9,11H,10H2,1-2H3;1H;1H2 |
Clé InChI |
OSRJXISACFDLAG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)CC1C=CC2=NC(=O)C3=CC=CC=C3C2=C1.O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}phenyl)ethanone](/img/structure/B14802844.png)

![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-(5-Hydroxypentyl)urea](/img/structure/B14802851.png)
![(1S,2S)-N,N-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine](/img/structure/B14802855.png)
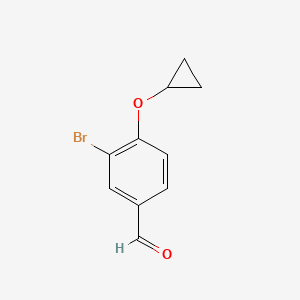
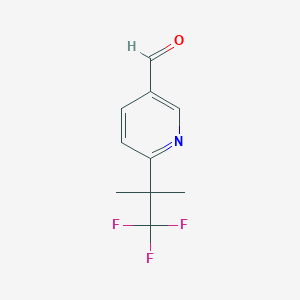
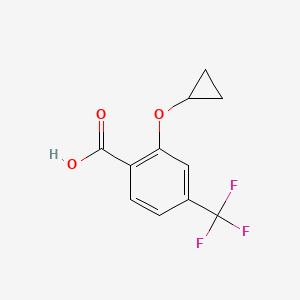
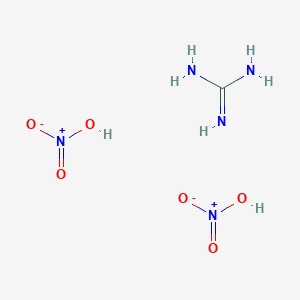
![5-[(4-Methoxyphenyl)methylidene]-2-phenyl-1,3-thiazol-4-one](/img/structure/B14802881.png)
![2-[2-Amino-3-[4-(2-chloroacetyl)phenyl]propyl]isoindole-1,3-dione;hydrochloride](/img/structure/B14802892.png)
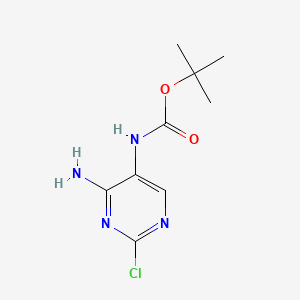
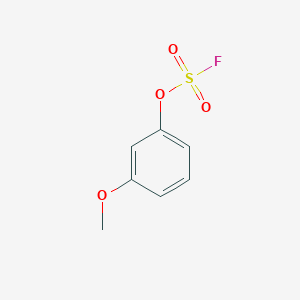
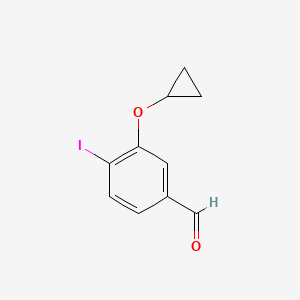
![N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-3-nitroaniline](/img/structure/B14802913.png)
